

Preclinical Safety Profile of RP101075: An In-depth Technical Guide

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Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049

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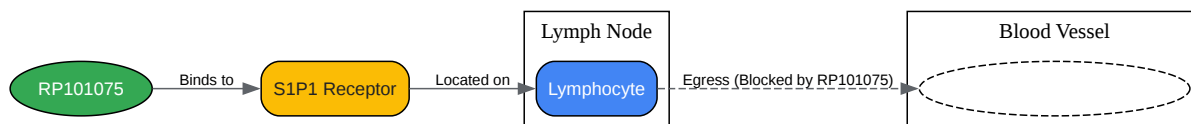
Introduction

RP101075 is a primary and major active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate 1 receptor (S1P1R) agonist approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. As a significant circulating metabolite, the preclinical safety profile of **RP101075** has been thoroughly evaluated to support the clinical development and regulatory approval of its parent drug, Ozanimod. This technical guide provides a comprehensive overview of the preclinical safety, pharmacology, and toxicology of **RP101075**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Pharmacology

RP101075 is a potent sphingosine-1-phosphate receptor 1 (S1P1R) modulator. Its mechanism of action involves binding to S1P1 receptors on lymphocytes, which leads to their internalization and sequestration within the lymph nodes. This prevents the egress of lymphocytes, particularly autoreactive T cells and B cells, into the peripheral circulation and subsequently into sites of inflammation, such as the central nervous system in multiple sclerosis.

Studies have shown that **RP101075** is as potent as its parent drug, Ozanimod, in its activity on the S1P1 receptor and is highly selective.^[1] This selective action on S1P1R is crucial for its therapeutic effects while minimizing potential off-target effects associated with other S1P receptor subtypes.



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Figure 1: Mechanism of action of **RP101075**.

Preclinical Safety Profile

A comprehensive nonclinical safety program was conducted for Ozanimod and its major metabolites, including **RP101075**, in accordance with regulatory guidelines. These studies were designed to characterize the toxicological profile, identify potential target organs, and establish a safe starting dose for clinical trials.

Acute Toxicity

Formal single-dose toxicity studies for **RP101075** are not publicly available. However, the overall preclinical safety assessment of Ozanimod, which leads to the formation of **RP101075**, did not reveal evidence of acute toxicity at clinically relevant doses.

Repeat-Dose Toxicity

While specific No-Observed-Adverse-Effect-Levels (NOAELs) for **RP101075** from dedicated repeat-dose toxicity studies are not detailed in the publicly available literature, the toxicology of Ozanimod has been extensively studied in multiple species. The FDA non-clinical review of Ozanimod indicated that the spleen, thymus, and lung were identified as target organs in both rats and monkeys, which is consistent with the pharmacological activity of S1P1R modulators leading to lymphocyte sequestration.

A study in a mouse model of cerebrovascular thrombosis showed that **RP101075** did not significantly affect coagulation time, bleeding time, heart rate, and blood pressure, suggesting a favorable in vivo safety profile in this specific context.

Genotoxicity

A battery of genotoxicity studies was conducted on Ozanimod and its major human metabolites. The FDA's non-clinical review concluded that Ozanimod and its major metabolites, which would include **RP101075**, were negative for mutagenicity or clastogenicity. The specific assays performed and their detailed protocols are proprietary but would typically include a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay or mouse lymphoma assay, and an in vivo micronucleus assay.

Table 1: Summary of Genotoxicity Profile of **RP101075**

Test System	Result
Bacterial Reverse Mutation Assay	Negative
In vitro Mammalian Genotoxicity	Negative
In vivo Genotoxicity	Negative

Carcinogenicity

Carcinogenicity studies are typically conducted on the parent drug. The carcinogenicity potential of Ozanimod has been evaluated, and the findings would cover the potential risks associated with its metabolites, including **RP101075**. Detailed results from these long-term studies are part of the confidential regulatory submissions.

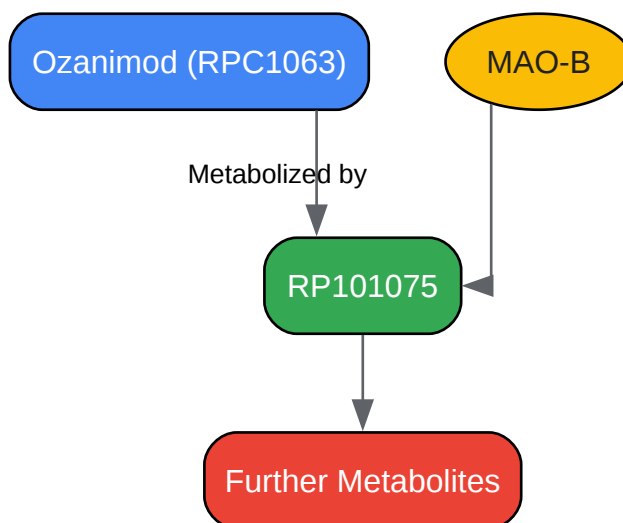
Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. A study in mice indicated that **RP101075** did not have a significant impact on heart rate or blood pressure. This is a critical safety parameter for S1P receptor modulators, as some compounds in this class have been associated with cardiovascular effects.

Metabolism and Pharmacokinetics

RP101075 is formed from Ozanimod through metabolism by monoamine oxidase B (MAO-B). Understanding the pharmacokinetic profile of **RP101075** is essential for interpreting its safety

data. It is a major circulating active metabolite, and its exposure levels have been well-characterized in preclinical species and humans.



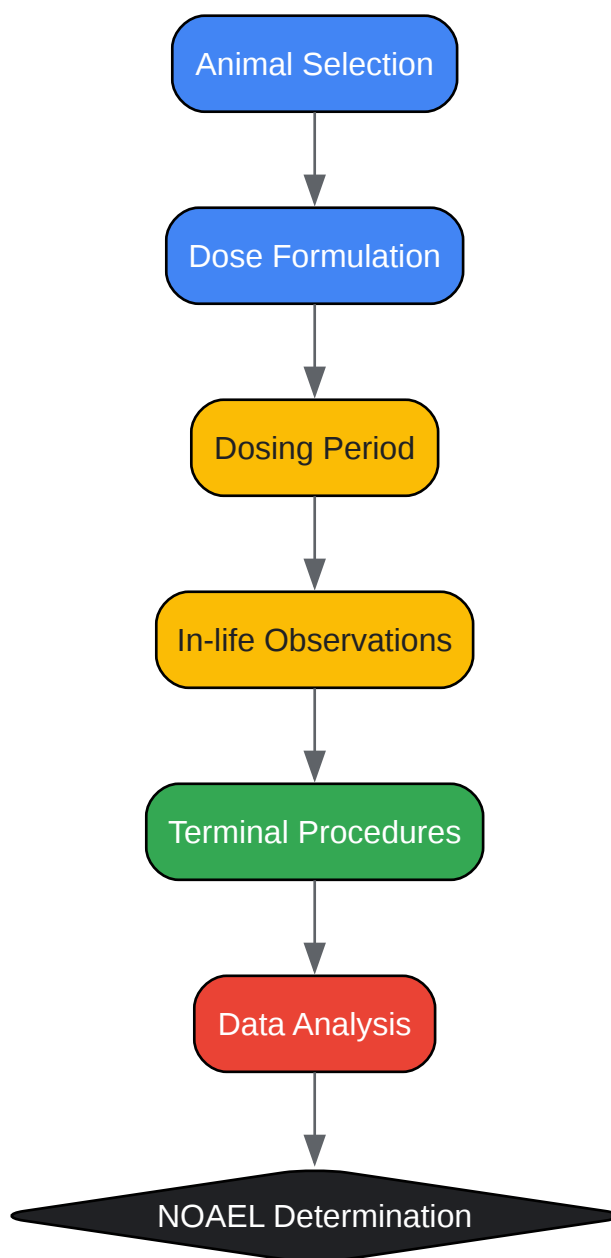
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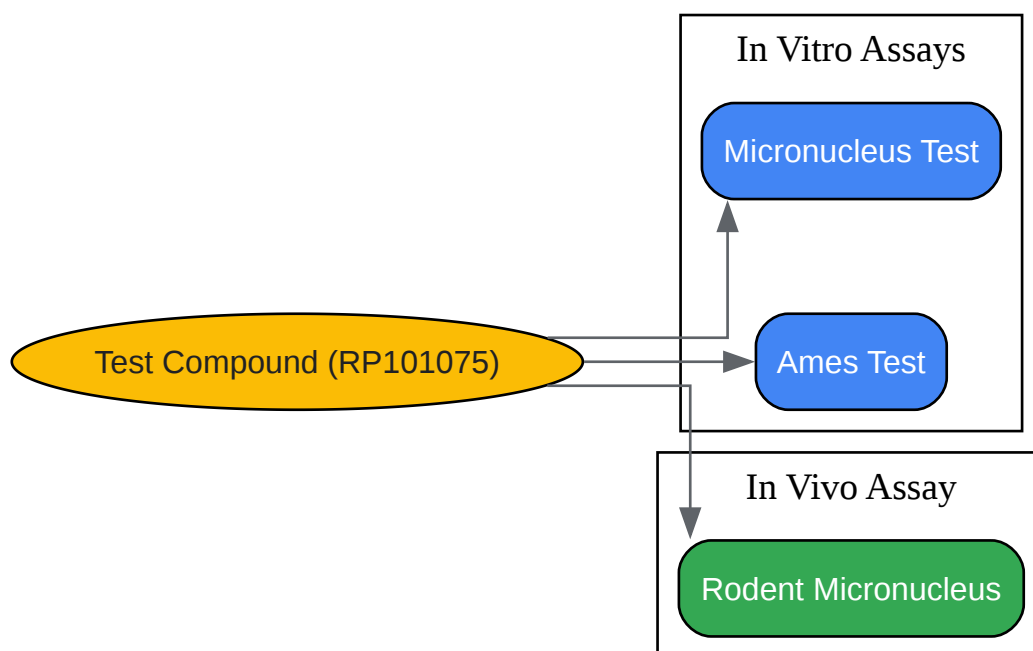
Figure 2: Metabolic pathway of **RP101075** formation.

Experimental Protocols

While detailed, step-by-step experimental protocols from the proprietary preclinical studies are not publicly available, the following represents a generalized workflow for the types of safety studies that would have been conducted for **RP101075** based on regulatory guidelines.

General Repeat-Dose Toxicity Study Workflow





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References

- 1. Investigation into MAO B-Mediated Formation of CC112273, a Major Circulating Metabolite of Ozanimod, in Humans and Preclinical Species: Stereospecific Oxidative Deamination of (S)-Enantiomer of Indaneamine (RP101075) by MAO B - PubMed [pubmed.ncbi.nlm.nih.gov]
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